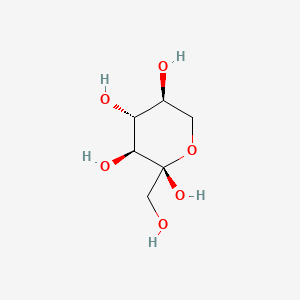
alpha-L-Sorbopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-Sorbopyranose: is a monosaccharide, specifically a type of sugar, that exists in the pyranose form. . This compound is a naturally occurring sugar and is part of the L-series of sugars, which are less common than their D-series counterparts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-L-Sorbopyranose can be synthesized through the dehydrogenation of D-sorbitol. This process involves the controlled removal of hydrogen atoms from D-sorbitol, resulting in the formation of L-sorbose . Another method involves the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields this compound .
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria or yeast are used to convert glucose or other sugars into L-sorbose. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-L-Sorbopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Sorbose acid.
Reduction: Sorbitol.
Substitution: Halogenated sorbose derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-L-Sorbopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying carbohydrate metabolism in plants and microorganisms.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of vitamin C (ascorbic acid) and other fine chemicals
Wirkmechanismus
The mechanism of action of alpha-L-sorbopyranose involves its conversion into other metabolites through enzymatic reactions. In biological systems, it is metabolized by specific enzymes that catalyze its conversion into intermediates of the glycolytic pathway. These intermediates are then further processed to produce energy and other essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Sorbopyranose: An enantiomer of alpha-L-sorbopyranose.
D-Fructose: A similar sugar that can also form pyranose rings.
D-Sorbitol: A sugar alcohol that can be oxidized to form L-sorbose
Uniqueness: this compound is unique due to its specific stereochemistry, which distinguishes it from its D-enantiomer and other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Eigenschaften
CAS-Nummer |
470-15-5 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1 |
InChI-Schlüssel |
LKDRXBCSQODPBY-BGPJRJDNSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
melting_point |
165 °C |
Physikalische Beschreibung |
Solid |
Löslichkeit |
360.0 mg/mL at 17 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
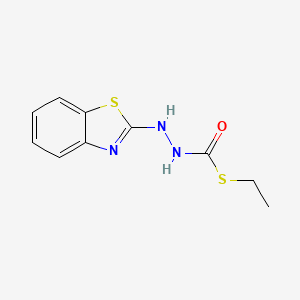
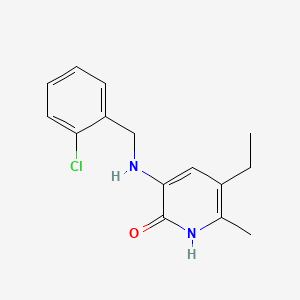

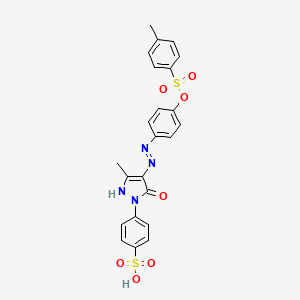
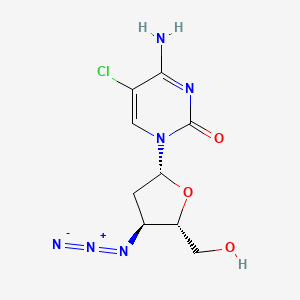

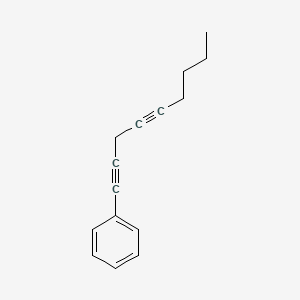
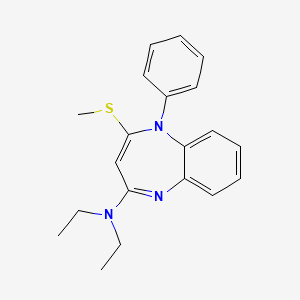
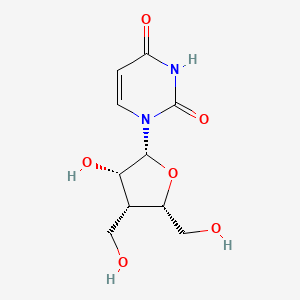
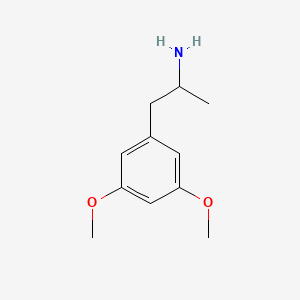

![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
